molecular formula C14H14N4OS B14870013 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B14870013
M. Wt: 286.35 g/mol
InChI Key: HVEBCQVLDIQAGP-UHFFFAOYSA-N
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Description

3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as pyrrole, thiophene, and azetidine derivatives. These components are then linked together through a series of reactions, including condensation, cyclization, and functional group transformations. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((1H-pyrrol-1-yl)(thiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole include other heterocyclic compounds with comparable structures, such as:

  • 3-((1H-pyrrol-1-yl)(furan-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
  • 3-((1H-pyrrol-1-yl)(pyridin-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
  • 3-((1H-pyrrol-1-yl)(benzothiophen-2-yl)methyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[pyrrol-1-yl(thiophen-2-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H14N4OS/c1-2-6-18(5-1)12(11-4-3-7-20-11)13-16-14(19-17-13)10-8-15-9-10/h1-7,10,12,15H,8-9H2

InChI Key

HVEBCQVLDIQAGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(C3=CC=CS3)N4C=CC=C4

Origin of Product

United States

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